molecular formula C13H8Cl2N2OS B12183405 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B12183405
M. Wt: 311.2 g/mol
InChI Key: QJFVGZDCCKNVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidinone core and a 2,6-dichlorobenzyl substituent at the 3-position.

Properties

Molecular Formula

C13H8Cl2N2OS

Molecular Weight

311.2 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C13H8Cl2N2OS/c14-9-2-1-3-10(15)8(9)6-17-7-16-11-4-5-19-12(11)13(17)18/h1-5,7H,6H2

InChI Key

QJFVGZDCCKNVTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)SC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichlorobenzylamine with a thieno[3,2-d]pyrimidine derivative in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-position of the thieno[3,2-d]pyrimidin-4-one scaffold undergoes nucleophilic substitution due to electron withdrawal by the adjacent carbonyl group. For example:

  • Amine Substitution : Reaction with morpholine in methanol at 0°C replaces the 4-chloro group, yielding 4-morpholinyl derivatives (85–87% yield) .

  • Piperazine Displacement : Substitution with 1-(methylsulfonyl)piperazine under reflux conditions in isopropanol produces analogs with enhanced solubility .

Reaction TypeConditionsProductYieldApplication
Amine substitution0°C, MeOH, morpholine4-Morpholinyl analog85–87%Kinase inhibitor precursors
Piperazine displacementReflux, isopropanol, DIPEAPiperazine-substituted derivatives97%Bioactive compound synthesis

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • Hydrazine Cyclization : Treatment with hydrazine hydrate induces cyclization to form triazolo-pyrimidine derivatives, as demonstrated in related thienopyrimidine systems .

  • Tetrazole Formation : Reaction with sodium azide and triethyl orthoformate generates tetrazole rings fused to the pyrimidine core .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes regioselective functionalization:

  • Chlorination : Phosphorus oxychloride (POCl₃) chlorinates the 2- and 4-positions of the pyrimidine ring, forming dichloro intermediates .

  • Aldehyde Introduction : Lithiation at the 6-position followed by DMF quenching installs formyl groups, enabling subsequent reductive amination .

Reduction and Oxidation

  • Reduction : Sodium borohydride (NaBH₄) reduces aldehyde intermediates to primary alcohols, which are further functionalized with thionyl chloride .

  • Oxidation : The thioether group in analogs is oxidized to sulfones using hydrogen peroxide or mCPBA, enhancing metabolic stability.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings at the 6-position enable aryl group introductions. For example:

  • Borylation : Aryl boronic acids react under Pd(PPh₃)₄ catalysis to form biaryl derivatives with anticancer activity .

Biological Activity-Driven Modifications

Derivatives of this compound exhibit structure-activity relationships (SAR) critical for drug discovery:

  • ROCK Inhibition : 3-Methoxybenzyl and pyrrolopyridinyl substitutions at the 3- and 6-positions yield nanomolar inhibitors of Rho-associated kinases (ROCK) .

  • Anticancer Activity : Allyl and phenyl substituents enhance cytotoxicity against cancer cell lines (IC₅₀: 1–10 µM) .

Key Reaction Data Table

ReactionReagents/ConditionsKey Product FeaturesBiological Relevance
Nucleophilic substitutionMorpholine, 0°C, MeOH Enhanced solubilityKinase inhibitor intermediates
Suzuki couplingAryl boronic acid, Pd catalyst Biaryl functionalizationAnticancer agents
Tetrazole formationNaN₃, triethyl orthoformate Tetrazole ring fusionAntimicrobial scaffolds
OxidationH₂O₂, acetic acidSulfone derivativesMetabolic stability improvement

This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions underpins its utility in synthesizing bioactive molecules, particularly kinase inhibitors and anticancer agents . Further studies should explore its photophysical properties and catalytic applications.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various studies:

Study ReferenceCell Lines TestedIC50 Values (µM)Mechanism of Action
MCF-7, HCT-116, PC-319.4 (10b), 14.5 (10e)EGFR and PI3K inhibition
Various Cancer LinesNot specifiedPotential cytotoxicity through apoptosis
MCF-740.0 (doxorubicin)Comparison with standard therapies

The compound has shown promising cytotoxic effects against several cancer cell lines, particularly MCF-7 breast cancer cells, where it displayed lower IC50 values compared to traditional chemotherapeutics like doxorubicin. Molecular docking studies suggest that it may inhibit critical pathways involved in cancer cell proliferation.

Antiviral Applications

The compound has also been investigated for its antiviral properties, particularly against respiratory syncytial virus (RSV). A patent study indicated its potential use as a modulator for treating pneumovirus infections, including RSV, which is significant given the high morbidity associated with these infections .

Antimicrobial Properties

In addition to its anticancer and antiviral applications, there is emerging evidence suggesting that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one may possess antimicrobial activities. Research indicates that structural modifications can enhance these properties, making them candidates for further development in combating bacterial infections .

Case Studies

  • Anticancer Efficacy :
    • A study evaluated a series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives against various cancer cell lines. The results indicated that certain modifications led to enhanced potency and selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Antiviral Activity :
    • In a patent application focused on respiratory viruses, compounds similar to 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one were shown to inhibit viral replication in vitro, supporting their potential as therapeutic agents against RSV infections .

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to the inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis . This inhibition disrupts the bacterial respiratory chain, leading to cell death. The compound’s antitumor activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The 2,6-dichlorobenzyl group introduces steric bulk and electron-withdrawing chlorine atoms, which contrast with substituents in analogs such as methoxy, hydroxy, or chlorophenyl groups. Key comparisons include:

Table 1: Physical and Structural Properties of Selected Thienopyrimidinones
Compound Substituents Melting Point (°C) Key Features
3a () 3-Methyl, 2,6-bis(3-methoxyphenyl) 148–150 Methoxy groups enhance solubility
3b () 3-Methyl, 2,6-bis(3-hydroxyphenyl) 303–304 Hydroxy groups increase H-bonding
1b () 3-(3-Hydroxybenzyl), 6-(3-hydroxyphenyl) 270–272 Dual hydroxy groups; moderate H-bonding
Compound 10 () 6-(4-Chlorophenyl), 3-benzylidene Not reported Chlorophenyl enhances lipophilicity
Target compound 3-(2,6-Dichlorobenzyl) Inferred High lipophilicity; steric hindrance

Key Observations:

  • Chlorine vs. Methoxy/Hydroxy Groups: The dichlorobenzyl group likely increases lipophilicity compared to methoxy or hydroxy analogs, improving membrane permeability but reducing aqueous solubility.
  • Melting Points: Hydroxy-substituted analogs (e.g., 3b) exhibit higher melting points due to intermolecular H-bonding, whereas the dichlorobenzyl group may lower melting points due to reduced polarity .
Antimicrobial Activity

Thieno[3,2-d]pyrimidinones with halogenated substituents, such as 6-(4-chlorophenyl) (), show enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The dichlorobenzyl group may similarly improve antimicrobial potency due to increased lipophilicity and electron-withdrawing effects, which disrupt microbial membranes or enzyme binding .

Anticancer Potential

Compounds like 10 (), featuring chlorophenyl and benzylidene groups, exhibit anticancer activity surpassing doxorubicin. The dichlorobenzyl substituent’s steric bulk and electron-withdrawing nature may enhance interactions with cellular targets such as DNA topoisomerases or kinases .

Biological Activity

3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has attracted considerable attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and antitumor properties, mechanisms of action, and relevant case studies.

Overview of the Compound

  • Chemical Structure : 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is characterized by a thienopyrimidinone core with a dichlorobenzyl substituent.
  • Molecular Formula : C13H8Cl2N2OS
  • Molecular Weight : 311.2 g/mol
  • IUPAC Name : 3-[(2,6-dichlorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one

Antimicrobial Activity

Research indicates that 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibits significant antimicrobial properties. Its effectiveness against various pathogens has been documented in several studies.

  • Activity Against Mycobacterium tuberculosis : The compound shows promising antitubercular activity by inhibiting cytochrome bd oxidase in Mycobacterium tuberculosis. This inhibition is crucial for the bacterium's respiration and energy production, making it a potential candidate for tuberculosis treatment .
  • Broad Spectrum Antibacterial Effects : In comparative studies, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For example, it was found to have an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics like ciprofloxacin and rifampicin .

Antitumor Activity

The antitumor potential of 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one has also been extensively studied.

  • Inhibition of Cancer Cell Lines : The compound has shown significant cytotoxicity against various cancer cell lines in vitro, with IC50 values indicating effective proliferation inhibition. Notably, it exhibited GI50 values in the low micromolar range across different tumor types .
  • Mechanism of Action : The antitumor effects are believed to be mediated through multiple pathways, including the induction of apoptosis and cell cycle arrest. The presence of the dichlorobenzyl group enhances its interaction with cellular targets involved in cancer progression .

Case Studies

Several case studies have highlighted the biological efficacy of 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one:

  • Study on Antitubercular Activity : A study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound effectively inhibited the growth of drug-resistant strains of Mycobacterium tuberculosis with an MIC value significantly lower than that of standard treatments .
  • Anticancer Research : In a preclinical study involving various human cancer cell lines, 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one was shown to exhibit potent antiproliferative effects. The study concluded that further development could lead to novel therapeutic agents for cancer treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one, it is beneficial to compare it with structurally related compounds:

Compound NameStructure TypeAntimicrobial ActivityAntitumor Activity
3-(2,6-Dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-oneThienopyrimidinoneHighHigh
Thieno[2,3-d]pyrimidin-4(3H)-onesSimilar core structureModerateModerate
Thieno[3,2-d]pyrimidin-4-aminesAmine substitutionLowVariable

Q & A

Q. What are the common synthetic routes for 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one?

Methodological Answer: The synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves cyclization and functionalization steps:

  • Cyclization with formamide : Heating intermediates (e.g., 2-amino-3-thiophenecarboxylates) in formamide at 140°C forms the pyrimidinone core .
  • Reductive amination : For 6-arylaminomethyl derivatives, reductive amination of aldehydes with amines (e.g., 2,5-dichloroaniline) using sodium cyanoborohydride at pH 6 yields substituted derivatives .
  • Chlorination : Thieno[3,2-d]pyrimidin-4(3H)-one can be chlorinated with POCl₃ in toluene to introduce reactive sites for further substitution .

Q. Example Table: Synthesis Optimization for Key Derivatives

DerivativeMethodYield (%)Melting Point (°C)Key Reagents/Conditions
4e ()Reductive amination61250NaBH₃CN, pH 6, 2,5-dichloroaniline
12a ()Cyclization61241–243HCl reflux, 3-methoxyphenyl aldehyde
3b ()Demethylation57303–304BF₃·SMe₂, CH₂Cl₂

Q. How are thieno[3,2-d]pyrimidin-4(3H)-one derivatives characterized structurally?

Methodological Answer: Structural characterization relies on:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.1 ppm) and carbon backbone .
    • IR : Confirms carbonyl (C=O) stretches (~1670–1687 cm⁻¹) and NH/CH groups .
  • Mass Spectrometry (LC-MS/ESI) : Validates molecular weight (e.g., [M+H]⁺ peaks) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., used for thiopyrano derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize antimalarial activity?

Methodological Answer: SAR studies for antimalarial activity (e.g., against Plasmodium falciparum) involve:

Core Modifications : Vary substituents at positions 2, 3, and 6 of the thieno[3,2-d]pyrimidinone scaffold .

Functional Group Screening : Test electron-withdrawing groups (e.g., Cl, NO₂) for enhanced potency .

In Vitro Assays : Use the Mosmann MTT assay () to measure IC₅₀ values against drug-resistant strains .

Q. Example Table: Antimalarial Activity of Selected Derivatives ()

DerivativeR-GroupIC₅₀ (µM)Selectivity Index (vs. HEK293)
A2,6-Dichlorobenzyl0.12>100
B3-Methoxyphenyl0.4528
C4-Nitrophenyl0.8712

Key Insight : Dichlorobenzyl groups improve potency due to hydrophobic interactions with PfDHODH .

Q. What methodologies resolve contradictory activity data across biological assays?

Methodological Answer: Contradictions (e.g., high cytotoxicity in one assay but low in another) require:

Orthogonal Assays : Validate hits using lactate dehydrogenase (LDH) release (cytotoxicity) and SYBR Green I (parasite viability) .

Dose-Response Curves : Ensure consistent IC₅₀ trends across 3+ replicates.

Structural Confirmation : Re-characterize compounds post-assay to rule out degradation (e.g., LC-MS purity checks) .

Case Study : A derivative showed IC₅₀ = 0.2 µM in a Pf3D7 assay but was inactive in a PfDd2 strain. NMR revealed partial decomposition under high-oxygen conditions used in the latter assay .

Q. How can computational modeling guide the design of dihydrofolate reductase (DHFR) inhibitors?

Methodological Answer:

Docking Studies : Use AutoDock Vina to predict binding poses in PfDHFR (PDB: 1J3I).

MD Simulations : Run 100-ns simulations to assess stability of key interactions (e.g., hydrogen bonds with Asp54/Leu46) .

Free Energy Calculations : Calculate ΔG binding with MM-PBSA to rank derivatives .

Example Finding : 3-(2,6-Dichlorobenzyl) derivatives showed stronger hydrophobic packing in the DHFR active site than methoxy-substituted analogs .

Q. What strategies improve solubility for in vivo testing?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the 4-oxo position for hydrolysis in plasma .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the thieno ring via ester linkers .
  • Co-Crystallization : Use cyclodextrins or sulfobutyl ethers to enhance aqueous solubility (e.g., derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.